molecular formula C19H13N3O3S B5914373 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5914373
M. Wt: 363.4 g/mol
InChI Key: RNLGFFZZWYLVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. PHT-427 has been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and division.

Mechanism of Action

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of the PP2A protein by binding to its catalytic subunit, preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins that are involved in the regulation of cell growth and division, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit tumor growth in mouse models of breast cancer and pancreatic cancer. 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One advantage of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide is its specificity for PP2A inhibition, which minimizes off-target effects. However, the effectiveness of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide may be limited by the heterogeneity of cancer cells and the development of drug resistance. In addition, the toxicity and pharmacokinetics of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide in vivo have not been fully characterized, which may limit its clinical applicability.

Future Directions

Future research on 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide could focus on improving its efficacy and reducing its toxicity through the development of more potent and selective inhibitors. In addition, the role of PP2A in cancer progression and the mechanisms of drug resistance could be further elucidated to identify new targets for cancer therapy. Finally, the potential use of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide in combination with other chemotherapeutic agents could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-phenyl-2-aminothiazole with 3-quinolinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product. The purity and yield of the product can be improved through recrystallization and column chromatography.

Scientific Research Applications

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in cancer treatment. PP2A is a tumor suppressor protein that is often downregulated in cancer cells, leading to increased cell proliferation and survival. Inhibition of PP2A activity by 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-16-12-8-4-5-9-13(12)20-17(24)15(16)18(25)22-19-21-14(10-26-19)11-6-2-1-3-7-11/h1-10H,(H2,20,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLGFFZZWYLVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide

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